Technical Whitepaper: 5,7-Difluoro-1H-indazole as a Strategic Scaffold in Medicinal Chemistry
Technical Whitepaper: 5,7-Difluoro-1H-indazole as a Strategic Scaffold in Medicinal Chemistry
Topic: 5,7-Difluoro-1H-indazole CAS number 944904-37-4 Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.[1][2][3]
Executive Summary
5,7-Difluoro-1H-indazole (CAS 944904-37-4) has emerged as a high-value heterocyclic building block in modern drug discovery, particularly within the fields of oncology and immunology.[4] As a bioisostere of the indole nucleus, the indazole core offers distinct physicochemical advantages, including enhanced hydrolytic stability and an additional hydrogen bond acceptor site.[3] The specific incorporation of fluorine atoms at the 5- and 7-positions serves a dual purpose: it modulates the electronic density of the pyrazole ring—significantly increasing the acidity of the N1-proton—and blocks metabolically labile sites, thereby extending the in vivo half-life of derived therapeutics. This guide provides a comprehensive technical analysis of this scaffold, covering its synthesis, physicochemical properties, and application in the development of kinase (FGFR, PKMYT1) and metabolic enzyme (IDO/TDO) inhibitors.[3]
Chemical Profile & Physicochemical Properties[2][3][5][6][7][8]
The introduction of fluorine atoms onto the indazole ring creates a unique electronic environment that distinguishes 5,7-difluoro-1H-indazole from its unsubstituted parent.
Core Identity
| Property | Data |
| Chemical Name | 5,7-Difluoro-1H-indazole |
| CAS Number | 944904-37-4 |
| Molecular Formula | C₇H₄F₂N₂ |
| Molecular Weight | 154.12 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |
Electronic Effects & Acidity (pKa)
The most critical medicinal chemistry parameter of this scaffold is the acidity of the N1-H proton.
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Unsubstituted Indazole pKa: ~13.9
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5,7-Difluoro Indazole pKa: Estimated ~11.5–12.0
Mechanistic Insight: The fluorine atom at the C7 position exerts a strong inductive electron-withdrawing effect (-I) proximal to the N1 nitrogen. This stabilizes the conjugate base (indazolyl anion) formed upon deprotonation. Consequently, 5,7-difluoro-1H-indazole undergoes N-alkylation or N-arylation reactions under milder basic conditions compared to non-fluorinated analogs, reducing the risk of side reactions during scaffold diversification.
Strategic Synthesis: The S_NAr Cyclization Route
While various routes to indazoles exist (e.g., diazotization of o-toluidines), the most robust and scalable method for accessing the 5,7-difluoro core relies on the nucleophilic aromatic substitution (S_NAr) of fluorinated benzaldehydes with hydrazine.
Retrosynthetic Logic
To obtain the 5,7-difluoro substitution pattern, the starting material must be 2,3,5-trifluorobenzaldehyde .
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C2-F (Ortho): Acts as the leaving group for the intramolecular cyclization.
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C3-F (Meta): Becomes the C7-F in the final indazole.
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C5-F (Meta): Becomes the C5-F in the final indazole.
Reaction Workflow Diagram
Figure 1: The regioselective synthesis of 5,7-difluoro-1H-indazole relies on the lability of the ortho-fluorine atom in 2,3,5-trifluorobenzaldehyde.
Detailed Experimental Protocol
Objective: Preparation of 5,7-Difluoro-1H-indazole on a multigram scale. Safety Note: Hydrazine hydrate is highly toxic and a potential carcinogen. All operations must be performed in a fume hood. Fluorinated intermediates may cause skin irritation.
Materials
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2,3,5-Trifluorobenzaldehyde (1.0 eq)
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Hydrazine monohydrate (5.0 eq)[3]
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Ethanol (absolute) or 1,4-Dioxane
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Brine[3]
Step-by-Step Methodology
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Solvation: Dissolve 2,3,5-trifluorobenzaldehyde (e.g., 5.0 g) in Ethanol (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
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Reagent Addition: Add Hydrazine monohydrate (excess) dropwise at room temperature. A slight exotherm may be observed.
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Cyclization: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor reaction progress via TLC (eluent: 30% EtOAc/Hexanes) or LC-MS.[3] The formation of the hydrazone is rapid; the subsequent cyclization is the rate-determining step.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure to remove ethanol and excess hydrazine.
-
Dilute the residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Wash the combined organic layers with Brine, dry over anhydrous Na₂SO₄, and filter.[3]
-
-
Purification: Concentrate the filtrate. The crude solid can often be purified by recrystallization from Ethanol/Water or via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes) to yield 5,7-difluoro-1H-indazole as a pale solid.
Validation Criteria:
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¹H NMR (DMSO-d₆): Look for the diagnostic C3-H singlet around δ 8.0–8.2 ppm. The NH proton is typically broad and exchangeable.
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MS (ESI): [M+H]⁺ = 155.04.
Medicinal Chemistry Applications
The 5,7-difluoro-1H-indazole scaffold is not merely a passive structural element; it is an active modulator of drug-target interactions.
Kinase Inhibition (FGFR & PKMYT1)
In kinase drug discovery, the indazole NH often forms a critical hydrogen bond with the "hinge region" of the ATP-binding pocket.
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Role of Fluorine: The 5-F and 7-F substitutions lower the electron density of the ring system. This can enhance π-stacking interactions with phenylalanine or tyrosine residues within the kinase gatekeeper region.
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Case Study: This core is utilized in the design of FGFR inhibitors (e.g., Patent EP 3184521) where the indazole acts as the hinge binder, and the 5/7-fluorines tune the electronics to maximize potency and selectivity.
Metabolic Stability (Metabolic Blocking)
The C5 position of the indazole ring is a primary site for cytochrome P450-mediated oxidation (hydroxylation).
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Metabolic Block: Substitution with fluorine at C5 sterically and electronically prevents oxidative metabolism at this position, significantly improving the pharmacokinetic (PK) profile.
-
C7 Substitution: Prevents potential toxic metabolite formation and modulates the pKa of the adjacent NH group.
SAR Logic Diagram
Figure 2: The strategic placement of fluorines enhances both the physicochemical properties and the binding affinity of the scaffold.
Handling and Storage
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Storage: Store in a cool, dry place (2–8°C recommended for long term). Keep container tightly closed to prevent moisture absorption.
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Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.
-
Hygroscopicity: Fluorinated indazoles can be slightly hygroscopic; equilibrate to room temperature before weighing for precise analytical work.
References
- European Patent Office.Indazole Compounds as FGFR Kinase Inhibitors (EP 3184521 B1).
-
National Institutes of Health (NIH) - PubMed Central. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (Contextual reference for Indazole synthesis methodologies). Retrieved from [Link]
- World Intellectual Property Organization (WIPO).Indazole compounds as PKMYT1 kinase inhibitors (WO2024179948A1).
Sources
- 1. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents [patents.google.com]
- 4. 5,7-Difluoro-1H-indazole|CAS 944904-37-4|Supplier [benchchem.com]
- 5. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]
